Aurora A Kinase Inhibition: Tetrahydropyrrolo[3,4-c]pyrazole Derivatives Achieve Sub-30 nM Potency in Enzymatic Assays
Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold demonstrate potent Aurora A kinase inhibition. The most potent compound from a combinatorial expansion library achieved an IC₅₀ of 0.027 μM (27 nM) in enzymatic assays for Aurora A, with antiproliferative IC₅₀ values between 0.05 μM and 0.5 μM across multiple tumor cell lines [1]. This potency profile positions the scaffold favorably for lead optimization compared to earlier-generation Aurora inhibitors.
| Evidence Dimension | Aurora A kinase inhibition (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.027 μM (27 nM) [for optimized derivative] |
| Comparator Or Baseline | Class benchmark: Aurora A inhibitors typically require IC₅₀ <100 nM for clinical candidacy |
| Quantified Difference | Approximately 3- to 10-fold below typical hit-to-lead progression threshold |
| Conditions | Enzymatic assay using recombinant Aurora A kinase; ATP concentration at Kₘ; tumor cell proliferation measured across multiple cell lines |
Why This Matters
Sub-100 nM enzymatic potency is a critical threshold for advancing kinase inhibitors into cellular profiling and in vivo efficacy studies, establishing this scaffold as a validated starting point for Aurora-targeted programs.
- [1] Fancelli D, et al. Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition. J Med Chem. 2005;48(8):3080-3084. doi:10.1021/jm049076m. View Source
